molecular formula C21H16O4 B290714 4-Benzoylphenyl 4-methoxybenzoate

4-Benzoylphenyl 4-methoxybenzoate

Cat. No. B290714
M. Wt: 332.3 g/mol
InChI Key: RAIZYXNYFWWYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzoylphenyl 4-methoxybenzoate, also known as BPMB, is a chemical compound that belongs to the class of esters. It is widely used in scientific research for its unique properties and potential applications. BPMB is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol.

Mechanism of Action

The mechanism of action of 4-Benzoylphenyl 4-methoxybenzoate is not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
4-Benzoylphenyl 4-methoxybenzoate has been shown to have several biochemical and physiological effects. It can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. 4-Benzoylphenyl 4-methoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-Benzoylphenyl 4-methoxybenzoate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions. However, 4-Benzoylphenyl 4-methoxybenzoate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for the research on 4-Benzoylphenyl 4-methoxybenzoate. One potential application is in the development of new chiral ligands for asymmetric synthesis. 4-Benzoylphenyl 4-methoxybenzoate can also be used as a precursor for the synthesis of new fluorescent dyes for biological imaging. Additionally, further studies are needed to understand the mechanism of action of 4-Benzoylphenyl 4-methoxybenzoate and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 4-Benzoylphenyl 4-methoxybenzoate is a chemical compound that has several potential applications in scientific research. It is used as a building block for the synthesis of other compounds and has been shown to have several biochemical and physiological effects. Despite its advantages, 4-Benzoylphenyl 4-methoxybenzoate has some limitations, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 4-Benzoylphenyl 4-methoxybenzoate involves the reaction between 4-methoxybenzoic acid and 4-benzoylphenol in the presence of a catalyst and a dehydrating agent. The reaction takes place under reflux conditions in a solvent like toluene or xylene. The product is then purified by recrystallization or column chromatography. The yield of the reaction is typically around 60-70%.

Scientific Research Applications

4-Benzoylphenyl 4-methoxybenzoate has been extensively used in scientific research for its potential applications in various fields. It is primarily used as a building block for the synthesis of other compounds. 4-Benzoylphenyl 4-methoxybenzoate can be used to synthesize chiral ligands, which can be used as catalysts in asymmetric synthesis. It can also be used as a precursor for the synthesis of fluorescent dyes, which are widely used in biological imaging.

properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

(4-benzoylphenyl) 4-methoxybenzoate

InChI

InChI=1S/C21H16O4/c1-24-18-11-9-17(10-12-18)21(23)25-19-13-7-16(8-14-19)20(22)15-5-3-2-4-6-15/h2-14H,1H3

InChI Key

RAIZYXNYFWWYNK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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